molecular formula C12H19N3O2S B1414894 (4-[4-(METHYLSULFONYL)-1,4-DIAZEPAN-1-YL]PHENYL)AMINE CAS No. 1018592-95-4

(4-[4-(METHYLSULFONYL)-1,4-DIAZEPAN-1-YL]PHENYL)AMINE

Cat. No.: B1414894
CAS No.: 1018592-95-4
M. Wt: 269.37 g/mol
InChI Key: LJKMZKFYELZQMV-UHFFFAOYSA-N
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Description

(4-[4-(METHYLSULFONYL)-1,4-DIAZEPAN-1-YL]PHENYL)AMINE is a chemical compound with the molecular formula C12H19N3O2S It is known for its unique structure, which includes a diazepane ring substituted with a methylsulfonyl group and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-[4-(METHYLSULFONYL)-1,4-DIAZEPAN-1-YL]PHENYL)AMINE typically involves the following steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides under basic conditions.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation reactions using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.

    Attachment of the Aniline Moiety: The final step involves coupling the diazepane derivative with aniline through nucleophilic substitution or other suitable coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-[4-(METHYLSULFONYL)-1,4-DIAZEPAN-1-YL]PHENYL)AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to modify the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenated reagents, bases like sodium hydroxide, and solvents such as dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified sulfonyl derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

(4-[4-(METHYLSULFONYL)-1,4-DIAZEPAN-1-YL]PHENYL)AMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4-[4-(METHYLSULFONYL)-1,4-DIAZEPAN-1-YL]PHENYL)AMINE involves its interaction with specific molecular targets and pathways. The diazepane ring and aniline moiety contribute to its binding affinity and specificity towards certain enzymes and receptors. The methylsulfonyl group can modulate the compound’s reactivity and stability, influencing its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methyl-1,4-diazepan-1-yl)aniline: Lacks the sulfonyl group, resulting in different chemical and biological properties.

    4-(4-Methylsulfonyl-1,4-diazepan-1-yl)benzene: Similar structure but with a benzene ring instead of an aniline moiety.

Uniqueness

(4-[4-(METHYLSULFONYL)-1,4-DIAZEPAN-1-YL]PHENYL)AMINE is unique due to the presence of both the diazepane ring and the methylsulfonyl group, which confer distinct chemical reactivity and biological activity. Its combination of structural features makes it a valuable compound for various research applications.

Properties

IUPAC Name

4-(4-methylsulfonyl-1,4-diazepan-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2S/c1-18(16,17)15-8-2-7-14(9-10-15)12-5-3-11(13)4-6-12/h3-6H,2,7-10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKMZKFYELZQMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCN(CC1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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